molecular formula C11H7ClN2O B2717181 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile CAS No. 1169961-43-6

2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile

Cat. No.: B2717181
CAS No.: 1169961-43-6
M. Wt: 218.64
InChI Key: ZYKGLOWQNIRSDR-UHFFFAOYSA-N
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Description

2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-chloroquinoline and acetonitrile.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.

Scientific Research Applications

Chemistry

2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile is used as an intermediate in the synthesis of more complex quinoline derivatives. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound may be studied for its potential antimicrobial, antiviral, or anticancer properties. Quinoline derivatives are known to interact with various biological targets, making them important in drug discovery.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for further investigation in medicinal chemistry.

Industry

In the industrial sector, this compound may be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    8-chloroquinoline: A precursor in the synthesis of 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile.

    4-oxoquinoline: A related compound with similar chemical properties.

    Quinoline N-oxides: Oxidized derivatives with distinct biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to other quinoline derivatives, it may offer advantages in terms of stability, reactivity, or biological activity.

Properties

IUPAC Name

2-(8-chloro-4-oxoquinolin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-9-3-1-2-8-10(15)4-6-14(7-5-13)11(8)9/h1-4,6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKGLOWQNIRSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C=CC2=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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